2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol
Overview
Description
Compounds like this one, which contain hydroxymethyl, isopropoxy, and piperazinyl groups, are often found in the field of medicinal chemistry. They can have a variety of biological activities depending on their exact structure and the context in which they are used .
Synthesis Analysis
The synthesis of such compounds would likely involve several steps, including the formation of the piperazine ring, the introduction of the isopropyl groups, and the attachment of the hydroxymethyl group .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various techniques. For example, Suzuki–Miyaura coupling is a widely-used reaction in organic chemistry that involves organoboron reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, stability, and reactivity, can be analyzed using various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[[3-(hydroxymethyl)-4-propan-2-yloxyphenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3/c1-15(2)22-9-8-21(13-19(22)7-10-23)12-17-5-6-20(25-16(3)4)18(11-17)14-24/h5-6,11,15-16,19,23-24H,7-10,12-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXQNILYDQLKKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC(=C(C=C2)OC(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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